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molecular formula C9H13BrS B8460684 1-Bromo-5-(2-thienyl) pentane

1-Bromo-5-(2-thienyl) pentane

Cat. No. B8460684
M. Wt: 233.17 g/mol
InChI Key: YHMWWVPHHJCZOO-UHFFFAOYSA-N
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Patent
US05104885

Procedure details

To a stirred solution of 1,5-dibromopentane (23.00 g, 0.1 mol) in THF (100 ml) at -60° C. under N2, was slowly added, during 30 min., 100 ml (0.10 mol) of a 1.0M solution of 2-thienyllithium in THF (Aldrich). Stirring was continued for 1 h at -60° C. After gradual warming to room temperature, the mixture was stirred for 2 h and slowly poured over a bed of ice (ca. 200 g). The organic layer was separated and the aqueous layer was extracted with Et2O (2×100 ml). The combined organic layer and the extracts were washed with saturated NaCl solution (2×75 ml), dried (MgSO4) and concentrated to a dark oil (23.13 g). Fractional distillation gave 12.34 g (53%) of 1-bromo-5-(2-thienyl) pentane as a colorless oil, b.p. 87°-88° C. (0.7 mm); nD23 1.5440.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][Br:7].[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[Li]>C1COCC1>[Br:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:9]1[S:8][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Li]
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (2×100 ml)
WASH
Type
WASH
Details
The combined organic layer and the extracts were washed with saturated NaCl solution (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil (23.13 g)
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.34 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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